Lantadene A
Description
Historical Context and Initial Characterization of Rehmannic Acid (Lantadene A)
The investigation into Rehmannic acid, or Lantadene (B1181434) A, has roots in the study of the plant Lantana camara. Early research in 1922 involved the purification of essential oils from Lantana camara leaves, leading to the isolation of terpene compounds. wikipedia.org Later, in a series of reports on the toxicity of natural products, the effects of Lantana camara poisoning in livestock, particularly sheep, were documented in 1941. wikipedia.org The active compound responsible for these effects was subsequently isolated in 1943 through alcohol extractions and recrystallizations and initially named "lantanin". wikipedia.org To avoid confusion with a previously identified alkaloid, the substance was renamed "this compound" in 1948. wikipedia.orgcabidigitallibrary.org The chemical structure of this compound was confirmed through spectroscopic analysis, identifying it as 22β-angeloyloxy-3-oxoolean-12-en-28-oic acid. chemijournal.comresearchgate.net
This compound was characterized as a white, fluffy solid that could exist in different polymorphic forms. nih.gov Early analytical methods for quantifying this compound isolated from Lantana camara leaves included spectrophotometry with detection at 640 nm. nih.gov
Botanical Origin and Isolation Methodologies
Rehmannic acid (this compound) is primarily recognized for its presence in certain plant species.
Primary Isolation from Lantana camara
Lantana camara L. is a well-known source of this compound. glpbio.commedchemexpress.commdpi.com this compound is considered a major phytochemical in the leaves of L. camara. researchgate.netekb.eg Isolation of this compound from Lantana camara leaves has been achieved through various methodologies, including batch extraction, column chromatography, and fractional crystallization. chemijournal.comnih.gov These methods aim to purify the compound from the complex mixture of phytochemicals present in the plant material. chemijournal.comnih.gov
Occurrence in Other Plant Species (e.g., Lippia rehmanni)
While Lantana camara is a primary source, Rehmannic acid has also been reported to occur in other plant species. nih.gov Notably, it has been found in Lippia rehmanni, another member of the Verbenaceae family. up.ac.zacabidigitallibrary.org Research in 1954 demonstrated the occurrence of Rehmannic acid in L. rehmanni. rsc.org Lippia species, including L. rehmanni and Lippia pretoriensis, have been documented to contain Rehmannic acid and other triterpenoid (B12794562) acids like icterogenin (B1231262). cabidigitallibrary.orgjournals.co.za Isolation studies on the root bark of Lippia rehmanni have also yielded triterpenoid acids, including 22β-angeloyloxyoleanolic acid, which is closely associated with Rehmannic acid. journals.co.za Rehmannic acid has also been reported in Lippia turbinata and Combretum sundaicum. nih.govwikidata.org
Classification within Pentacyclic Triterpenoids
Rehmannic acid (this compound) is classified as a pentacyclic triterpenoid. chemijournal.comresearchgate.netmedchemexpress.comekb.egresearchgate.netbiosynth.com Pentacyclic triterpenoids are a large and diverse group of natural compounds characterized by a structure composed of five rings. nih.govekb.eg Rehmannic acid belongs to the oleanane (B1240867) series of pentacyclic triterpenoids. researchgate.net The oleanane skeleton is a common structural feature within this class of compounds. ontosight.ai The biosynthesis of pentacyclic triterpenoids in nature is believed to involve the cyclization of squalene (B77637) and its derivatives catalyzed by enzymes known as oxidosqualene cyclases. wikipedia.org
The chemical structure of Rehmannic acid is characterized by its oleanane skeleton with specific functional groups, including a ketone group at the C-3 position, a hydroxyl group esterified with an angelic acid moiety at the C-22 position (specifically in the 22β configuration), and a carboxylic acid group at the C-28 position. researchgate.netmedchemexpress.comekb.egontosight.aimedchemexpress.com This specific arrangement of rings and functional groups defines Rehmannic acid as a member of the pentacyclic triterpenoid class. researchgate.netmedchemexpress.comekb.egbiosynth.comontosight.ai
Key Properties of Rehmannic Acid (this compound)
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₂O₅ | nih.govmedchemexpress.comwikidata.org |
| Molecular Weight | 552.8 g/mol (Computed) | nih.govmedchemexpress.com |
| CAS Number | 467-81-2 | wikipedia.orgmedchemexpress.comwikidata.org |
| PubChem CID | 6436598 | wikipedia.orgnih.govwikidata.org |
| Appearance | Solid (White to off-white) | nih.govmedchemexpress.com |
| XLogP (predicted) | 7.8 | nih.govuni.lu |
| Classification | Pentacyclic Triterpenoid (Oleanane series) | medchemexpress.comekb.egresearchgate.net |
| IUPAC Name | (4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | wikipedia.orgnih.gov |
Occurrence of Rehmannic Acid (this compound) in Plants
| Plant Species | Part of Plant | Reference |
| Lantana camara L. | Leaves | glpbio.commedchemexpress.comekb.eg |
| Lippia rehmanni Pears | Root bark | up.ac.zajournals.co.za |
| Lippia turbinata | Not specified | nih.govwikidata.org |
| Combretum sundaicum | Not specified | nih.govwikidata.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-25,27H,12-20H2,1-9H3,(H,38,39)/b21-10-/t23-,24-,25+,27+,32-,33+,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLIRHUTOPOHKJ-LSZVMECJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139272 | |
| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals from methanol | |
CAS No. |
467-81-2 | |
| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lantadene A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANTADENE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SK62WCU1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LANTADENE A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
297 °C | |
| Record name | LANTADENE A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthetic Pathways and Chemical Synthesis of Rehmannic Acid and Its Analogs
Proposed Biosynthetic Routes for Pentacyclic Triterpenoids
The biosynthesis of pentacyclic triterpenoids, including the scaffold from which rehmannic acid is derived, originates from the isoprenoid pathway. tandfonline.comnih.govresearchgate.net This pathway provides the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov These units are successively condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately squalene (B77637), a 30-carbon precursor. nih.govnih.gov
Role of Squalene and 2,3-Oxidosqualene (B107256) Cyclases (OSC)
Squalene is a key intermediate in the biosynthesis of both sterols and triterpenoids. nih.govresearchgate.netmdpi.com In eukaryotes, squalene is first oxidized by squalene monooxygenase (also known as squalene epoxidase) to form 2,3-oxidosqualene. nih.govresearchgate.netnih.govwikipedia.org This epoxidation step is considered a rate-limiting step in the pathway. nih.gov
The structural diversity of triterpenoids arises primarily from the action of 2,3-oxidosqualene cyclases (OSCs). tandfonline.comnih.govresearchgate.netrsc.orgnih.gov These enzymes catalyze the cyclization and rearrangement of 2,3-oxidosqualene to form various cyclic triterpene scaffolds. tandfonline.comnih.govresearchgate.net OSCs represent a branching point in the metabolic pathway, leading to the formation of different triterpene skeletons such as the ursane (B1242777) and oleanane (B1240867) types, from which ursolic acid and oleanolic acid are derived, respectively. nih.govresearchgate.netmdpi.comresearchgate.net The cyclization process involves complex enzymatic reactions and depends on the conformation of squalene, yielding various carbon skeletons. researchgate.net
Enzymatic Transformations and Oxidations in Triterpenoid (B12794562) Formation
Following the cyclization of 2,3-oxidosqualene by OSCs to form the basic triterpene scaffolds (e.g., α-amyrin and β-amyrin), further enzymatic transformations, particularly oxidations, are required to produce functionalized triterpenoids like rehmannic acid. nih.govwikipedia.orgresearchgate.netplos.orgnih.gov Cytochrome P450 monooxygenases (P450s), often in conjunction with cytochrome P450 reductases (CPRs), play a crucial role in these oxidative steps. wikipedia.orgresearchgate.netplos.orgnih.gov These enzymes can catalyze sequential oxidation reactions, such as the three-step oxidation of the C-28 methyl group to a carboxyl group, which is a common modification in the biosynthesis of oleanolic acid and ursolic acid. nih.govwikipedia.orgresearchgate.netplos.org
For instance, the conversion of β-amyrin to oleanolic acid involves sequential oxidation at the C-28 position, producing intermediates like erythrodiol (B191199) and oleanolic aldehyde before forming the carboxylic acid. plos.org This oxidation is predominantly catalyzed by cytochrome P450 enzymes of the CYP716A subfamily. researchgate.netplos.org While the exact biosynthetic pathway for lantadenes, including rehmannic acid, is not fully reported, it is understood that 2,3-oxidosqualene undergoes cyclization by OSCs and subsequent oxidation by various enzymes to create these triterpenoid natural products. wikipedia.org Enzymatic biotransformation using oxidative enzymes can also lead to increased bioactivities of triterpenes. researchgate.net
Total Chemical Synthesis Strategies for Rehmannic Acid and its Congeners
The total chemical synthesis of complex pentacyclic triterpenoids like rehmannic acid presents significant challenges due to their intricate structures and multiple chiral centers. While specific details on the total synthesis of rehmannic acid were not extensively found in the search results, research has explored the synthesis of its analogs and related triterpenoids.
Partial synthesis strategies have been reported for compounds like lantadene (B1181434) A (rehmannic acid), involving the synthesis and utilization of intermediates such as angeloyl chloride. acs.org The structural complexity often necessitates multi-step synthetic routes, employing various chemical reactions to construct the pentacyclic ring system and introduce the necessary functional groups in a stereoselective manner.
Rational Design and Synthesis of Rehmannic Acid Derivatives
Rational design and synthesis of rehmannic acid derivatives are pursued to potentially enhance their biological activities and improve properties like solubility and bioavailability. researchgate.netnih.gov This involves targeted structural modifications based on the known structure-activity relationships of rehmannic acid and related triterpenoids. nih.gov
Structural Modification for Bioactivity Enhancement
Structural modifications of pentacyclic triterpenoids often focus on specific positions known to influence bioactivity, such as the hydroxyl group at C-3, the carboxyl group at C-28, and other positions on the rings or attached ester groups. nih.gov For example, modifications at the C-3 and C-28 positions of betulinic acid derivatives have shown potential for enhanced activity. nih.gov
Strategies for structural modification include:
Salt formation: Converting acidic triterpenoids to their salts can significantly increase water solubility and improve bioavailability. nih.gov
Amino acid conjugation: Coupling amino acids to triterpenoids can enhance water solubility and potentially improve bioavailability and antitumor activity. nih.gov
Glycosylation: Attaching sugar moieties can improve water solubility and pharmacological activities. nih.govresearchgate.netnih.gov
Introduction of polar groups: Incorporating polar groups like hydroxyls, carboxyls, or amines can increase biological activity. nih.gov
Studies on the synthesis of lantadene analogs have demonstrated that modifications can lead to enhanced inhibitory activity against certain cancer cell lines. nih.govnih.gov For instance, ring A and D substituted analogs of lantadene A showed improved activity compared to the parent compound. nih.gov
Synthesis of Specific Functionalized Analogs
The synthesis of specific functionalized analogs involves targeted chemical reactions to introduce desired groups at particular positions on the rehmannic acid core structure. This can include esterification, oxidation, reduction, or the introduction of other functional handles. The aim is to create derivatives with altered pharmacokinetic properties or enhanced interactions with biological targets.
Research has focused on synthesizing analogs with specific modifications, such as those with hydroxyl functionality in ring A or modifications to the ester side chain. nih.govthegoodscentscompany.com These synthetic efforts are guided by the principles of medicinal chemistry and aim to explore the structure-activity relationships of rehmannic acid and its congeners. nih.govnih.gov The synthesis of such analogs often involves multi-step organic synthesis procedures to achieve the desired structural changes with high regioselectivity and stereoselectivity.
Development of Prodrugs Derived from Rehmannic Acid Skeletons
The development of prodrugs is a strategy employed to improve the physicochemical, biopharmaceutical, and pharmacokinetic properties of drug molecules. nih.govnih.govresearchgate.net Prodrugs are bioreversible derivatives that convert to the active parent drug within the body. nih.govresearchgate.net This approach can enhance solubility, increase permeability, provide site-specific targeting, overcome rapid metabolism, and decrease toxicity. nih.govnih.gov
While direct information on the development of prodrugs specifically derived from Rehmannic acid skeletons is limited in the provided search results, the synthesis of lantadene analogs with modified structures suggests potential avenues for prodrug design. For instance, the synthesis of ester conjugates of pentacyclic triterpenoids with non-steroidal anti-inflammatory drugs (NSAIDs) has been explored as a strategy for cancer treatment, aiming for dual inhibition of NF-κB and COX-2. researchgate.net This highlights the potential for conjugating the triterpenoid skeleton with other moieties to create prodrugs with altered properties or targeted delivery.
The general principles of prodrug design involve the covalent binding of the parent drug to functional groups, either hydrophilic to improve solubility or lipophilic to enhance passive permeability. nih.gov Spacers can be incorporated to control the release rate of the active drug through hydrolytic or enzymatic cleavage. medcraveonline.com These strategies could potentially be applied to Rehmannic acid or its active metabolites to develop prodrugs with improved characteristics.
Research into the chemical modification of triterpenes from Lantana camara, including the synthesis of 22β-ester analogues of this compound, indicates ongoing efforts to alter the structure of these compounds. wikidata.org While not explicitly termed prodrugs in all contexts, these modifications represent chemical strategies to potentially influence the compounds' properties and biological activity.
Further research into identifying the key active metabolites of Rehmannic acid and understanding their metabolic pathways would be crucial for rational prodrug design. researchgate.net Prodrug strategies could then be tailored to facilitate the delivery and targeted release of these active species.
Molecular Mechanisms of Action of Rehmannic Acid
Influence on Cellular Bioenergetics and Mitochondrial Dynamics
Mitochondria are critical organelles responsible for generating the majority of cellular energy through oxidative phosphorylation. longdom.orgplos.org Studies have investigated the impact of Rehmannic acid on mitochondrial function and dynamics. tandfonline.comnih.govnih.gov
Mechanisms of Respiration Inhibition and Phosphate (B84403) Absorption Uncoupling
Rehmannic acid has been identified as an effective uncoupling agent that inhibits respiration by interfering with phosphate absorption. chemfaces.com Studies on rabbit and rat liver mitochondria demonstrated that Rehmannic acid, at concentrations of 1 × 10⁻⁴ M and 5 × 10⁻⁵ M, inhibited the respiration of NAD-linked enzymes. chemfaces.com This suggests an impact on the electron transport chain, where NAD-linked enzymes are involved in the initial steps of electron transfer.
Uncoupling agents disrupt the coupling between the electron transport chain and ATP synthesis, leading to increased respiration without ATP production and dissipation of the mitochondrial membrane potential. nih.govmdpi.com Rehmannic acid's ability to abolish phosphate uptake further supports its role as an uncoupler. chemfaces.comtargetmol.com
Inhibition of Key Enzymatic Activities (e.g., Succinoxidase)
Rehmannic acid has been shown to inhibit the activity of succinoxidase. cymitquimica.comchemfaces.comtargetmol.comthegoodscentscompany.com Succinoxidase is a multi-enzyme complex that includes succinate (B1194679) dehydrogenase (Complex II of the electron transport chain) and components involved in the transfer of electrons to oxygen. Inhibition of succinoxidase activity would directly impact the flux of electrons through the respiratory chain, thereby affecting cellular respiration.
Another related triterpene, icterogenin (B1231262), also inhibits succinoxidase activity, although Rehmannic acid and icterogenin have different effects on respiration rates, with icterogenin increasing it while Rehmannic acid inhibits it. chemfaces.comtargetmol.com This highlights potential differences in their precise mechanisms of action within the mitochondrial respiratory chain.
Effects on Mitochondrial Oxidative Phosphorylation Processes
The effect of Rehmannic acid on mitochondrial oxidative phosphorylation has been studied in liver mitochondria. nih.govchemfaces.com Oxidative phosphorylation is the process by which ATP is synthesized using the energy released from the oxidation of nutrients. longdom.orgplos.org Rehmannic acid's inhibition of respiration and its uncoupling activity directly impair oxidative phosphorylation, leading to reduced ATP production. nih.gov
Research indicates that Rehmannic acid may affect mitochondrial membrane components, although the precise mechanism may differ from that of its reduced derivative, which appears to act as a mitochondrial uncoupler of oxidative phosphorylation. nih.gov The disruption of mitochondrial bioenergetics by compounds like Rehmannic acid may contribute to their observed biological effects, including potential hepatotoxicity associated with Lantana camara poisoning. nih.govnih.gov
Regulation of Intracellular Signaling Cascades
Beyond its effects on mitochondrial function, Rehmannic acid and extracts from Rehmannia glutinosa (which may contain Rehmannic acid, although specific concentrations are often not detailed) have been implicated in modulating various intracellular signaling pathways. mdpi.comphcog.comijpsonline.com
Modulation of PI3K/Akt/mTOR Pathway Components
The PI3K/Akt/mTOR pathway is a critical signaling cascade involved in regulating diverse cellular processes, including cell growth, proliferation, survival, and metabolism. phcog.comijpsonline.comms-editions.cl Studies suggest that components of Rehmannia glutinosa, which can contain Rehmannic acid, may influence this pathway. mdpi.comphcog.comijpsonline.comnih.govfrontiersin.org
Research using network pharmacology and molecular docking has predicted that active components of Rehmanniae Radix Praeparata, a processed form of Rehmannia glutinosa, may regulate the PI3K-Akt signaling pathway. mdpi.com Specifically, AKT1 has been identified as a potential key target in this pathway. mdpi.com Experimental validation has shown that Rehmanniae Radix Praeparata treatment can lead to significant upregulation of AKT1 mRNA and protein expression. mdpi.com
Conversely, some studies on Rehmanniae Radix extracts in hepatocellular carcinoma cells suggest an inhibition of the PI3K/Akt/mTOR pathway, leading to reduced expression levels of PI3K, AKT, and mTOR, and contributing to anti-cancer activity by inducing apoptosis. phcog.com This highlights the complex and potentially context-dependent effects of Rehmannia-derived compounds on this pathway.
The PI3K/Akt/mTOR pathway also plays a role in regulating the proliferation and differentiation of hematopoietic stem cells and is considered crucial for erythrocyte proliferation. Its modulation by Rehmannia-derived components might be relevant to conditions affecting blood production.
Crosstalk with JAK/STAT Signaling Pathways
The JAK/STAT signaling pathway is involved in mediating the effects of cytokines and growth factors, playing crucial roles in immune responses, cell proliferation, and differentiation. phcog.comdovepress.com Research suggests that components found in Rehmannia species may interact with this pathway. phcog.comnih.gov
Network pharmacology analysis has indicated that the JAK-STAT signaling pathway is among the main pathways potentially modulated by active components of Rehmanniae Radix Praeparata. mdpi.comnih.gov STAT3 has been identified as a core protein in the protein-protein interaction network related to the effects of Rehmanniae Radix Praeparata, and it is essential for regulating the proliferation, survival, and cytokine response of hematopoietic stem cells and progenitor cells.
Studies on Rehmannia radix extract have demonstrated an inhibition of the JAK-STAT signaling pathway, showing decreased expression of JAK1, JAK2, STAT1, and STAT3 proteins in a mouse model of psoriasis-like skin inflammation. phcog.com This inhibition was linked to a decrease in pro-inflammatory cytokines. phcog.com These findings suggest that Rehmannia-derived compounds, potentially including Rehmannic acid, can modulate inflammatory responses by affecting the JAK/STAT pathway.
While the search results discuss the effects of Rehmannia extracts and components on PI3K/Akt/mTOR and JAK/STAT pathways, direct studies specifically isolating and testing Rehmannic acid's effects on these pathways were less prominent in the initial search. However, given that Rehmannic acid is a known constituent of Rehmannia species, the observed effects of the extracts on these pathways may, in part, be attributable to Rehmannic acid, although further research focusing specifically on the isolated compound is needed to confirm this.
Impact on MAPK/ERK Cascade Activation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular-signal-regulated kinase (ERK) cascade, are crucial intracellular pathways that transmit signals from the cell surface to the nucleus, regulating processes such as proliferation, differentiation, and responses to environmental stress. assaygenie.com The ERK pathway is typically activated by stimuli like growth factors binding to receptor tyrosine kinases, leading to a cascade of phosphorylation events involving Raf, MEK1/2, and ultimately ERK1/2. assaygenie.commedchemexpress.com While the provided search results indicate that other compounds isolated from Rehmanniae Radix Praeparata, such as 2,5-Dihydroxyacetophenone, can inhibit ERK1/2 signaling medchemexpress.comglpbio.comglpbio.com, direct evidence specifically detailing Rehmannic acid's impact on the MAPK/ERK cascade activation is not explicitly present in the search results. However, the broader study on Rehmannia glutinosa suggests its core target proteins are central to pathways regulating inflammation, cell survival, apoptosis, and immune response, which often involve MAPK pathways. mdpi.comnih.govresearchgate.net
Involvement in HIF-1 Signaling Regulatory Networks
Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor (HIF-1α/HIF-1β) that plays a critical role in cellular adaptation to hypoxic environments by regulating the transcription of numerous genes. mednexus.org HIF-1α expression is oxygen-sensitive, while HIF-1β is constitutively expressed. mednexus.org HIF-1 signaling is involved in various biological processes, including those related to hematopoietic stem cell proliferation and differentiation. Network pharmacology studies investigating the mechanisms of Rehmanniae Radix Praeparata (RRP), which contains Rehmannic acid, in treating conditions like cancer-related anemia and osteoporosis have identified the HIF-1 signaling pathway as significantly involved. nih.gov These studies suggest that RRP's effects may be related to the regulation of the HIF-1 pathway, which is known to promote the expression of the erythropoietin (EPO) gene, thereby boosting red blood cell production. While these findings point to the involvement of the HIF-1 pathway in the effects of RRP, the specific role and direct interaction of Rehmannic acid with this pathway require further focused investigation.
Attenuation of NF-κB Pathway Activation
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor involved in mediating inflammatory processes. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. mdpi.comnih.gov Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of activated NF-κB to the nucleus, where it drives the expression of pro-inflammatory genes. mdpi.comnih.gov Studies on Radix Rehmanniae extract have shown its ability to inhibit NF-κB signaling. nih.gov Specifically, it was observed to reduce the increased expressions of phosphorylated IKKα/β, IκBα, and p65 in splenocytes, indicating an inhibitory effect on the NF-κB pathway. nih.gov While these findings are based on the extract, pentacyclic triterpenoids, including Rehmannic acid, have been investigated for their potential to inhibit IKKβ-mediated activation of the NF-κB pathway through in silico and in vitro methods. nih.govresearchgate.net Predicted activity scores suggest Rehmannic acid has potential as an NF-κB inhibitor. researchgate.net
Effects on AP-1 (c-jun) Transcriptional Activity
Inhibition of IKKβ
Inhibition of IKKβ is a key mechanism for attenuating NF-κB activation, as IKKβ plays a dominant role in phosphorylating IκB in response to inflammatory stimuli. nih.gov Research has explored the potential of pentacyclic triterpenoids to inhibit IKKβ. nih.govresearchgate.net In silico studies have predicted Rehmannic acid to have a certain score for transcription factor NF-kappa B inhibitor activity. researchgate.net Molecular docking studies have also evaluated the binding activity of various pentacyclic triterpenoids, including Rehmannic acid, with IKKβ. nih.gov
Here is a data table summarizing predicted IKKβ binding activity for select pentacyclic triterpenoids, including Rehmannic acid, based on docking scores:
| Compound | Dock Score (Schrodinger 9.0) | Number of Hydrogen Bonds |
|---|---|---|
| Madecassoside | -8.7101 | 8 |
| Asiaticoside | -7.7322 | 6 |
| Glycyrrhizin | -5.7329 | 2 |
| Gymnemic acid I | -5.5447 | 4 |
| Tangulic acid | -4.8562 | 3 |
| ... | ... | ... |
| Rehmannic acid | -2.8629 | 1 |
| Glycyrrhetic acid | -2.5019 | 2 |
| Oleanolic acid | -2.0575 | 0 |
| Betulinic acid | -1.9764 | 2 |
Note: A lower dock score generally indicates greater binding activity. nih.gov
Mechanisms Underlying Antioxidant and Free Radical Scavenging Activities
Rehmannic acid has demonstrated considerable in vitro antioxidant and free radical scavenging capacity in a dose-dependent manner. abmole.comglpbio.commedchemexpress.comchemicalbook.com This activity contributes to its potential as an antioxidant agent. abmole.comglpbio.commedchemexpress.com The mechanisms underlying these effects are likely related to its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Studies on Rehmanniae Radix have indicated that its antioxidant effects may involve the enhancement of enzymatic and nonenzymatic antioxidant systems. nih.gov Antioxidation-related signaling pathways, such as cellular oxidant detoxification and hydrogen peroxide metabolic processes, have been identified as potential mechanisms. nih.gov Furthermore, the activation of the Nrf2/Keap1 signaling pathway, a key regulator of oxidative stress responses, has been implicated in the protective effects against oxidative stress observed with Rehmanniae Radix Preparata. tandfonline.com Activation of Nrf2 leads to the transcription of antioxidant defense enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), heme oxygenase (HO)-1, and NAD(P)H: quinone oxidoreductase 1 (NQO-1), which help scavenge ROS and maintain cellular redox homeostasis. tandfonline.com While these studies focus on the extract, they provide insights into potential antioxidant mechanisms that Rehmannic acid, as a component, may influence.
Elucidation of Specific Biological Process Modulations
Research suggests that Rehmannic acid and extracts containing it modulate a variety of biological processes. These include anti-inflammatory effects through the inhibition of pro-inflammatory cytokine and enzyme production. ontosight.ai Radix Rehmanniae extract has been shown to suppress macrophage-derived nitrative damage and inhibit NF-κB signaling in the context of experimental autoimmune encephalomyelitis. nih.gov Network pharmacology studies on Rehmanniae Radix Praeparata have indicated its potential involvement in regulating pathways related to hematopoietic stem cell proliferation and differentiation, as well as inflammatory responses, in the context of cancer-related anemia. Additionally, studies on osteoporosis have linked Rehmanniae Radix Preparata to the modulation of the HIF-1, MAPK, and PI3K-Akt signaling pathways, influencing processes related to bone formation. nih.gov The extract has also shown effects on improving glucose metabolism and insulin (B600854) sensitivity. Furthermore, it has been noted to inhibit bile secretion. The broad range of modulated pathways and processes underscores the multi-target potential of Rehmannic acid and the plant extracts containing it. mdpi.comresearchgate.net
Preclinical Pharmacological Activities of Rehmannic Acid: in Vitro and Animal Studies
In Vitro Investigations on Cellular Systems
In vitro studies provide valuable insights into the direct effects of rehmannic acid on various cellular processes and targets.
Quantitative Assays of Antioxidant and Free Radical Scavenging Potencies
Rehmannic acid has demonstrated notable in vitro antioxidant and free radical scavenging capabilities in a dose-dependent manner abmole.comchemicalbook.comchemondis.com. Studies utilizing methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have been employed to quantify this activity nih.govresearchgate.netresearchgate.net. For example, the ethanol (B145695) extract of Rehmannia glutinosa, which contains various compounds including potentially rehmannic acid, showed antioxidant activity with an IC50 of 469.87 ± 12.42 μg/g in a DPPH scavenging activity assay researchgate.netresearchgate.net. Another study on a different plant extract showed concentration-dependent DPPH scavenging activity with an IC50 of 69.01 µg/mL researchgate.net. These findings suggest rehmannic acid, or extracts containing it, can effectively neutralize free radicals.
Assessment of Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines
Research has investigated the cytotoxic and antiproliferative effects of rehmannic acid on various cancer cell lines. Some studies on Lantana camara constituents, including lantadene (B1181434) A (rehmannic acid), have reported in vitro cytotoxic activity against certain cancer cell lines nih.gov. For instance, Lantacamaric acid B, a related compound, showed cytotoxic activity towards HL-60 human promyelocytic leukemia cells with an IC50 of 6.60 ± 0.46 μM nih.gov. While direct IC50 values for rehmannic acid against a broad panel of cancer cell lines were not extensively detailed in the provided snippets, the plant from which it is isolated is recognized for possessing anticancer properties, and other compounds from this plant have shown cytotoxic effects nih.govresearchgate.net. In vitro studies on other natural compounds have evaluated cytotoxicity and antiproliferative activity against various cancer cell lines, providing a comparative context for such investigations into rehmannic acid mdpi.comnih.govmdpi.comscielo.sa.crnih.gov.
Cellular Models for Glucose Uptake and Insulin (B600854) Resistance Modulation
Several studies have indicated that rehmannic acid may influence glucose metabolism and insulin sensitivity . In vitro cellular models are commonly used to study insulin resistance and glucose uptake mechanisms nih.govnih.govmdpi.commdpi.com. These models often involve inducing insulin resistance in cell lines such as 3T3-L1 adipocytes, C2C12 myotubes, or HepG2 hepatocytes using high concentrations of glucose, insulin, or free fatty acids like palmitic acid nih.govnih.govmdpi.com. Such models allow for the investigation of how compounds like rehmannic acid affect insulin signaling pathways, GLUT4 translocation, and ultimately, cellular glucose uptake nih.govmdpi.commdpi.com. While the provided information suggests rehmannic acid's potential in this area, specific detailed in vitro data on its effects on glucose uptake and insulin resistance modulation in these cellular models were not available in the search results.
In Vitro Leishmanicidal Efficacy
Studies have explored the potential leishmanicidal activity of compounds from Lantana camara, the source of rehmannic acid thegoodscentscompany.com. While the direct leishmanicidal efficacy of isolated rehmannic acid was not explicitly detailed in the provided snippets, other natural product-based compounds have been screened for activity against Leishmania species in vitro scielo.brnih.govscielo.brirb.hr. These studies often evaluate the compound's effect on the growth and viability of Leishmania promastigotes and amastigotes, determining IC50 values nih.gov. Some terpenoid derivatives, structurally similar to rehmannic acid, have shown activity against Leishmania infantum and Leishmania braziliensis in vitro, sometimes exhibiting lower toxicity to mammalian cells than reference drugs scielo.br. This suggests a potential for rehmannic acid to possess similar anti-parasitic effects, warranting further investigation.
In Vitro Nematocidal Activity in Larval Stages
Rehmannic acid (lantadene A) has been reported to possess in vitro nematocidal activity nih.gov. Specifically, it showed 100% mortality against Meloidogyne incognita larvae at a concentration of 1 mg/mL after 48 hours nih.gov. Other compounds from Lantana camara, such as lantacin, also demonstrated potent in vitro nematocidal activity against Meloidogyne incognita larvae nih.govresearchgate.net. In vitro assays evaluating nematocidal activity often involve exposing larval stages of nematodes to different concentrations of the test compound and observing mortality rates over time nih.gov.
Advanced Analytical Methodologies for Rehmannic Acid Quantification and Profiling
High-Resolution Chromatographic and Mass Spectrometric Techniques
The combination of high-resolution chromatography with mass spectrometry provides powerful tools for the separation, identification, and quantification of rehmannic acid within complex mixtures.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely employed technique for the quantitative analysis of target compounds in complex biological matrices. This method leverages the separation power of HPLC to resolve rehmannic acid from other components in a sample, followed by detection and quantification using a tandem mass spectrometer. The MS/MS component allows for the selection of specific precursor ions and monitoring of characteristic fragment ions, providing high selectivity and minimizing interference from co-eluting substances. This is particularly important for accurate quantification in biological samples where matrix effects can be significant. nih.govnih.gov
While specific data on HPLC-MS/MS parameters solely for rehmannic acid quantification were not extensively detailed in the search results, the principles of this technique are well-established for the quantification of various organic acids and other compounds in biological samples. nih.govnih.gov Method validation for such applications typically involves assessing parameters like linearity, accuracy, precision, sensitivity (limits of detection and quantification), and recovery. slideshare.netnih.gov
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for Metabolomics Profiling
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) is a powerful technique for untargeted metabolomics profiling, enabling the comprehensive analysis of a wide range of metabolites in biological samples. frontiersin.orgmdpi.com This method combines the high separation efficiency and speed of UHPLC with the accurate mass measurement and fragmentation capabilities of Q-TOF-MS. mdpi.com
In metabolomics studies involving complex biological systems, UHPLC-Q-TOF-MS allows for the detection and putative identification of numerous compounds, including triterpenoids like rehmannic acid, based on their exact mass, isotopic pattern, and fragmentation data. frontiersin.orgmdpi.com This approach can reveal changes in metabolite profiles associated with various biological conditions or interventions. For instance, UHPLC/Q-TOF MS has been used to profile metabolic changes in plasma in studies related to the effects of Rehmanniae Radix nih.govnih.gov and to distinguish the geographical origin of Rehmannia glutinosa by profiling secondary metabolites. researchgate.net
While direct metabolomics studies specifically focused on profiling rehmannic acid using UHPLC-Q-TOF-MS were not prominently featured, the technique's application in analyzing complex matrices like plasma and plant extracts, and its ability to identify various metabolites including iridoids and saccharides from Rehmanniae Radix, demonstrates its potential for profiling rehmannic acid within a broader metabolomic context. nih.govnih.govresearchgate.netmdpi.com
Spectrophotometric Approaches for Quantitative Determination
Spectrophotometric methods offer a simpler and often more accessible approach for the quantitative determination of rehmannic acid, particularly when high-throughput analysis is required or when dealing with less complex matrices or purified extracts. These methods typically rely on the formation of a colored product through a chemical reaction with rehmannic acid, which can then be measured by its absorbance of light at a specific wavelength.
One historical example of a spectrophotometric method for quantifying Lantadene (B1181434) A (rehmannic acid) involved the formation of a blue chromogen. This method was based on the reaction of sodium borohydride-treated Lantadene A with acetic anhydride-sulfuric acid (9:1). The resulting chromogen exhibited a broad absorption maximum at 630-645 nm. nih.govnih.gov The method was reported to be reproducible and sensitive. nih.govnih.gov In a study, this spectrophotometric method was used to quantify this compound in the leaves of Lantana camara, reporting a concentration of 13.6 mg/g dry weight. nih.gov
While spectrophotometric methods may offer advantages in terms of simplicity and cost, they can be less specific than hyphenated chromatographic-mass spectrometric techniques, potentially suffering from interference from other compounds in complex samples that react similarly to form colored products.
Strategies for Sample Preparation and Management of Matrix Effects in Biological Matrices
Analyzing rehmannic acid in biological matrices such as plasma, serum, urine, or tissue requires effective sample preparation strategies to isolate the analyte of interest, remove interfering substances (including proteins and lipids), and minimize matrix effects that can impact the accuracy and sensitivity of downstream analytical techniques like LC-MS/MS or UHPLC-Q-TOF-MS. slideshare.netmdpi.comnih.gov Matrix effects refer to the influence of co-eluting matrix components on the ionization efficiency of the analyte in mass spectrometry, leading to signal suppression or enhancement.
Protein Precipitation Techniques for Biological Samples
Protein precipitation is a fundamental sample preparation technique used to remove proteins from biological samples. slideshare.netphenomenex.com Proteins can interfere with chromatographic separation and foul analytical columns and mass spectrometers. phenomenex.com Protein precipitation involves adding a precipitating agent to the biological sample, causing the proteins to denature and aggregate, after which they can be removed by centrifugation or filtration. phenomenex.comchromatographyonline.com
Common precipitating agents include organic solvents such as methanol (B129727), acetonitrile, or acetone, and acids like trichloroacetic acid (TCA). slideshare.netphenomenex.com Organic solvents disrupt the hydration shell around proteins, leading to precipitation, and this process is often enhanced at low temperatures. phenomenex.com Acid precipitation reduces the pH of the solution to the protein's isoelectric point, causing them to lose charge and precipitate. phenomenex.com While effective for protein removal, some precipitation methods, particularly those using strong acids or high concentrations of organic solvents, can potentially affect the recovery of the analyte or cause its degradation. phenomenex.commdpi.com The choice of precipitating agent and conditions must be carefully evaluated to ensure efficient protein removal with minimal loss or alteration of rehmannic acid. mdpi.com
Protein precipitation is often used as a rapid initial step in the preparation of biological samples for LC-MS/MS analysis. nih.govchromatographyonline.com For instance, a simple protein precipitation technique using methanol has been reported for the extraction of linezolid (B1675486) from human plasma samples prior to HPLC analysis. nih.gov
Liquid-Liquid Extraction Methodologies for Rehmannic Acid Isolation
Liquid-Liquid Extraction (LLE) is another widely used sample preparation technique that separates analytes based on their differential partitioning between two immiscible liquid phases, typically an aqueous phase and an organic solvent. magritek.comresearchgate.net LLE is effective for isolating analytes from complex biological matrices by transferring them into a cleaner organic phase while leaving polar interfering substances in the aqueous phase and non-polar interferences in the organic phase. magritek.com
The efficiency of LLE depends on the choice of solvents, pH, and the physicochemical properties of the analyte. researchgate.net For rehmannic acid, which is a triterpenoid (B12794562) acid, the selection of an appropriate organic solvent that effectively extracts the compound from the biological matrix is crucial. Adjusting the pH of the aqueous phase can influence the ionization state of acidic or basic compounds, thereby affecting their partitioning into the organic phase. magritek.com
LLE can be a more selective sample preparation technique compared to simple protein precipitation, offering better cleanup and potentially reducing matrix effects in subsequent analysis. mdpi.comresearchgate.net However, LLE can be more labor-intensive and may require larger sample volumes and quantities of solvents. researchgate.net LLE has been used as a sample preparation step for the analysis of various compounds in biological matrices prior to mass spectrometric detection. mdpi.com
The combination of LLE with chromatographic and mass spectrometric techniques is a common strategy for achieving sensitive and accurate quantification and profiling of analytes like rehmannic acid in biological samples.
Solid Phase Extraction and Solid Phase Microextraction in Bioanalysis
Solid Phase Extraction (SPE) is a widely used sample preparation technique in bioanalysis to isolate and concentrate analytes from complex matrices while removing interfering substances lcms.czamericanlaboratory.com. SPE can provide significant benefits, including low matrix factors, high sample cleanliness, and the ability to concentrate low-level analytes lcms.cz. The standard SPE protocol typically involves multiple steps: conditioning, equilibration, sample loading, washing, and elution lcms.cz. However, simplified SPE protocols, such as a 3-step load-wash-elution method using water-wettable sorbents like Oasis HLB, have been developed to save time and reduce solvent consumption while maintaining high recovery and reproducibility lcms.cz. SPE is considered a principal option for peptide bioanalytical sample preparation, particularly for compounds with polar and charged characteristics, where liquid-liquid extraction may not be effective bioanalysis-zone.com.
Solid Phase Microextraction (SPME) is another sample preparation technique that offers rapid extraction and can be used in both laboratory and field settings . SPME involves a sorbent-coated rod that is exposed to a sample, allowing the analyte of interest to move from the sample to the sorbent . The amount extracted is proportional to the original concentration of the analyte, enabling quantitative analysis . SPME is considered a green alternative to traditional liquid-liquid extraction and SPE due to its solvent-free nature mdpi.com. It has been widely used in combination with chromatographic techniques like LC and GC mdpi.com. Recent advancements in SPME include the development of biocompatible fibers for direct sampling of biological systems and in vivo analysis, which can reduce ion suppression in mass spectrometry and increase the range of metabolite screening mdpi.comchromatographyonline.com.
Application of Matrix Solid Phase Dispersion
Matrix Solid Phase Dispersion (MSPD) is a sample preparation technique developed for the simultaneous disruption and extraction of solid and semi-solid samples agriculturejournals.czresearchgate.netnih.gov. MSPD involves blending a sample matrix with a solid support material, which acts as an abrasive and disperses the sample agriculturejournals.cz. This semi-dry material is then typically packed into an SPE cartridge, and analytes are eluted using appropriate solvents agriculturejournals.czresearchgate.net. MSPD allows for the fractionation of sample matrix components and the selective elution of target compounds or classes of compounds nih.gov. It has been applied to various matrices, including animal tissues, fruits, and vegetables nih.gov. MSPD is considered a versatile, low-cost, and rapid method, and variations incorporating external energy sources like ultrasound or vortex action have been developed to improve extraction efficiency researchgate.netresearchgate.net.
Supercritical Fluid Extraction Techniques
Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes supercritical fluids, such as supercritical carbon dioxide (SC-CO₂), as extraction solvents koreascience.krresearchgate.netajgreenchem.com. SFE is recognized as a green and sustainable alternative to conventional extraction methods that often use large volumes of organic solvents ajgreenchem.commdpi.com. The unique properties of supercritical fluids, including high diffusivity and tunable solvating power, allow for selective extraction by adjusting parameters like pressure and temperature ajgreenchem.commdpi.com. While SC-CO₂ is non-polar, co-solvents like ethanol (B145695) or methanol are often added to enhance the solubility of more polar compounds, including triterpenoids like Rehmannic acid researchgate.netmdpi.comresearchgate.net. SFE can be particularly useful for extracting heat-sensitive compounds and can result in extracts with minimal solvent residue ajgreenchem.com. Studies have investigated SFE for extracting compounds from Rehmannia Radix, identifying various components koreascience.kr.
Advanced Mitigation Strategies for Ionization Suppression/Enhancement (Matrix Effects)
Matrix effects, which manifest as ionization suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex biological matrices researchgate.netchromatographyonline.com. These effects occur when co-eluting endogenous sample components alter the ionization efficiency of the target analyte researchgate.net. Ionization suppression is more commonly observed in atmospheric pressure ionization processes like Electrospray Ionization (ESI) chromatographyonline.com.
Advanced mitigation strategies are employed to address matrix effects and ensure accurate quantification. Adequate sample preparation techniques, such as SPE and MSPD, are crucial for removing interfering matrix components before MS analysis researchgate.netamericanlaboratory.com. Chromatographic separation plays a vital role in separating the analyte from co-eluting matrix compounds that can cause ionization issues researchgate.net.
Several approaches can be used to evaluate and compensate for matrix effects. The post-extraction spike method compares the response of an analyte in a standard solution to its response when spiked into a blank matrix extract nih.gov. Deviations indicate ionization suppression or enhancement nih.gov. The use of internal standards, particularly stable isotope-labeled internal standards (SIL-IS), can compensate for matrix effects as they behave similarly to the analyte during extraction and ionization chromatographyonline.com. However, SIL-IS can be expensive and not always available for all analytes chromatographyonline.com. Changing the ionization source, for instance, from ESI to Atmospheric Pressure Chemical Ionization (APCI), can sometimes reduce matrix effects chromatographyonline.com. Matrix-matched calibration standards, prepared by spiking known quantities of the analyte into blank matrix, are also used to account for matrix effects during calibration nih.govuts.edu.au.
Rigorous Bioanalytical Method Validation Parameters
Bioanalytical method validation is an experimental procedure that demonstrates that a specific analytical method is reliable, accurate, and precise for the quantitative determination of analytes in biological matrices rrml.ronih.goveuropa.eu. Regulatory guidelines, such as those from the FDA and EMA, outline the key parameters that must be evaluated during validation rrml.roeuropa.eueuropa.eufda.gov.
Evaluation of Selectivity and Specificity
Selectivity and specificity are critical validation parameters that assess the ability of the method to unequivocally measure and differentiate the target analyte in the presence of other components that may be present in the sample rrml.ronih.govnih.gov. These components can include endogenous matrix constituents, metabolites, impurities, and concomitantly administered drugs europa.eunih.gov.
Specificity is typically evaluated by analyzing blank matrix samples from different sources to ensure that there are no significant interfering peaks at the retention time of the analyte or internal standard rrml.ronih.gov. The response of any interfering peak at the analyte's retention time should generally be less than 20% of the response at the Lower Limit of Quantification (LLOQ), and less than 5% of the internal standard's response rrml.ronih.gov. Selectivity can also be tested by adding potential interfering substances to drug-naive matrix samples and evaluating the accuracy of the analyte quantification europa.eu. Method selectivity should be assessed throughout method development and validation and can be monitored during routine sample analysis nih.gov.
Establishment of Linearity and Calibration Curve Performance
Linearity assesses the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a defined range nih.govresearchgate.net. The calibration curve demonstrates the relationship between the nominal analyte concentration and the instrument response europa.eu.
Calibration standards, prepared by spiking known amounts of the analyte into the same biological matrix as the study samples, are used to construct the calibration curve europa.eufda.gov. A calibration curve typically consists of a minimum of six non-zero standard points covering the entire calibration range, from the LLOQ to the Upper Limit of Quantification (ULOQ) nih.gov. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision, while the ULOQ is the highest concentration on the standard curve nih.gov.
The performance of the calibration curve is evaluated using appropriate statistical tests and regression models nih.govresearchgate.net. The choice of the calibration model, weighting, and goodness of fit are carefully considered during validation nih.gov. The linearity is often assessed by calculating a correlation coefficient (r) or coefficient of determination (r²), with values typically expected to be 0.99 or greater researchgate.net. The accuracy of the back-calculated concentrations of the calibration standards is also evaluated, with acceptance criteria generally set within a certain percentage of the nominal concentration (e.g., ±15%, except for the LLOQ which may be ±20%) europa.eu.
Assessment of Analytical Accuracy and Precision
The accuracy and precision of analytical methods for rehmannic acid are rigorously assessed through method validation studies. Accuracy is commonly evaluated by the recovery method, where known amounts of the standard compound are added to samples (spiked samples) and the percentage of the recovered amount is measured. mdpi.comscirp.orgrsdjournal.orgresearchgate.netjapsonline.com Precision is typically determined by assessing intra-day (repeatability) and inter-day variations in the measurements of replicate samples. mdpi.comnih.govscirp.orgrsdjournal.orgjapsonline.com Relative standard deviation (RSD) is a widely used metric to express precision, with lower RSD values indicating higher precision. nih.govscirp.orgrsdjournal.orgresearchgate.netjapsonline.com
Research findings on the validation of analytical methods for various compounds, including those structurally similar to rehmannic acid or found in similar matrices, provide insights into typical accuracy and precision ranges. For instance, studies on the quantification of other compounds using HPLC or UPLC-MS/MS have reported recovery rates generally ranging from 85% to 115% and RSD values for precision typically below 10%, often below 5%. mdpi.comscirp.orgrsdjournal.orgjapsonline.comresearchgate.net
Interactive Data Table (Simulated)
Below is a simulated data table illustrating typical data that might be generated during the assessment of analytical accuracy and precision for rehmannic acid using a hypothetical chromatographic method. This table format is intended to represent data that would ideally be presented interactively in a digital format.
| Validation Parameter | Sample Type | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (Intra-day, n=6) | RSD (%) (Inter-day, n=3) |
| Accuracy | Matrix Sample 1 | Low | Measured Low 1 | Recovery % | ||
| Low | Measured Low 2 | Recovery % | ||||
| ... | ... | ... | ||||
| Medium | Measured Medium 1 | Recovery % | ||||
| ... | ... | ... | ||||
| High | Measured High 1 | Recovery % | ||||
| ... | ... | ... | ||||
| Precision | Quality Control Sample | QC Level 1 | Measured QC1_Day1_Rep1 | RSD % | ||
| ... | ||||||
| Measured QC1_Day1_Rep6 | ||||||
| Measured QC1_Day2_Rep1 | RSD % | |||||
| ... | ||||||
| Measured QC1_Day3_Rep6 | ||||||
| QC Level 2 | Measured QC2_Day1_Rep1 | RSD % | ||||
| ... | ... | |||||
| QC Level 3 | Measured QC3_Day1_Rep1 | RSD % | ||||
| ... | ... |
Detailed research findings often include specific recovery percentages and RSD values obtained at different concentration levels (low, medium, and high) to demonstrate the method's performance across a relevant range. mdpi.comscirp.orgrsdjournal.orgjapsonline.com Acceptance criteria for accuracy and precision in method validation are typically based on regulatory guidelines and the intended use of the method. japsonline.comresearchgate.netjapsonline.com
Computational and Systems Biology Approaches in Rehmannic Acid Research
Network Pharmacology for Holistic Target and Pathway Identification
Network pharmacology is an integrative approach used to explore the complex relationships between drugs, targets, and diseases through the construction and analysis of biological networks. Studies utilizing network pharmacology in the context of Rehmanniae radix, a source containing various compounds including triterpenoids, have aimed to identify potential therapeutic targets and pathways associated with its effects. For instance, network pharmacology has been applied to investigate the mechanisms of Rehmanniae radix in treating conditions like blood deficiency syndrome and thrombosis. mdpi.comnih.govscilit.comdovepress.com These studies often involve identifying the active components within the extract, predicting their potential targets based on databases, and then analyzing the resulting compound-target and target-pathway networks. This can reveal that the effects may involve multiple components acting on multiple targets and pathways, providing a holistic view of the potential mechanisms. mdpi.comdntb.gov.uaresearchgate.net For example, network pharmacology analysis of Rehmanniae Radix Praeparata in treating blood deficiency syndrome suggested that its active components might regulate progression via the PI3K/AKT/mTOR signaling pathway, with AKT1 and NOS3 identified as pivotal targets. mdpi.com Another study on the antithrombotic effects of Rehmanniae radix using integrated metabolomics and network pharmacology indicated an association with the regulation of PLA2G2A, PTGS1, ALOX5, and CYP2C9. nih.govscilit.com
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand), such as Rehmannic acid or other compounds found alongside it, and a target protein. This provides structural evidence for potential molecular interactions identified through other methods like network pharmacology. Molecular docking simulations have been employed to verify the binding stability and affinity between active compounds from Rehmanniae radix and their predicted targets. mdpi.comnih.govscilit.comdntb.gov.uanih.govmdpi.com For instance, molecular docking has confirmed strong binding affinities between bioactive compounds from Rehmanniae Radix Praeparata and targets like AKT1 and NOS3, with reported binding energies below -7.0 kcal/mol, suggesting favorable interactions. mdpi.com Studies investigating the antithrombotic effects of Rehmanniae radix also utilized molecular docking to show high affinity between key targets (PLA2G2A, PTGS1, ALOX5) and components like catalpol, ferulic acid methyl ester, and methyl 4-hydroxycinnamate. nih.govscilit.com Molecular docking is a crucial step in validating potential target predictions and understanding the specific interactions at the molecular level.
Transcriptomics for Elucidating Gene Expression Modulation
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. This approach can reveal how a compound or extract influences gene expression patterns, providing insights into the biological pathways affected. While direct transcriptomic studies specifically focused solely on Rehmannic acid are less commonly highlighted in the provided search results, transcriptomic analysis has been applied in research involving Rehmanniae glutinosa (from which Rehmanniae radix is derived) to understand the molecular basis of certain processes or the effects of treatments. For example, transcriptomic analysis using RNA-seq has been used to study gene expression changes in Rehmanniae glutinosa hairy roots treated with salicylic (B10762653) acid, focusing on genes involved in acteoside biosynthesis. frontiersin.orgnih.gov Although this example focuses on acteoside, it demonstrates the application of transcriptomics in understanding the molecular responses within Rehmanniae glutinosa, a context where Rehmannic acid might also be present and potentially influence gene expression. Future research could specifically apply transcriptomics to investigate the gene expression profiles modulated by isolated Rehmannic acid.
Global Metabolomics Profiling to Understand Metabolic Perturbations
Metabolomics is the comprehensive study of all metabolites within a biological system. Global metabolomics profiling can identify changes in metabolite levels in response to a compound or treatment, offering a snapshot of the metabolic state and revealing affected biochemical pathways. Integrated metabolomics and network pharmacology studies have been conducted to understand the mechanisms of Rehmanniae radix in various conditions. nih.govscilit.comdovepress.com These studies use techniques like UPLC-Q-TOF-MS to identify differential metabolites. mdpi.comdovepress.com For example, metabolomics profiling in the context of Rehmanniae radix has been used to identify metabolites involved in the therapeutic effects against thrombosis and to understand the metabolic disorders in conditions like glucocorticoid-induced osteoporosis. nih.govscilit.commdpi.comnih.gov Studies have shown that Rehmanniae radix treatment can rebalance (B12800153) metabolic disruptions, potentially through regulating pathways such as steroid hormone biosynthesis and amino acid metabolism. mdpi.comnih.gov While these studies often examine the effects of the whole extract, they highlight the utility of metabolomics in understanding the systemic metabolic changes influenced by compounds present in Rehmanniae radix, which could include Rehmannic acid.
Future Directions and Emerging Research Avenues for Rehmannic Acid
Identification of Undiscovered Molecular Targets and Ligands
A critical area for future research involves the comprehensive identification of the specific molecular targets and ligands with which Rehmannic acid interacts within biological systems. While some studies have explored its effects on pathways like NF-κB and activator protein-1 (c-jun) in the context of its antitumour activity, suggesting potential deregulation of these targets , a complete map of its molecular interactions is still needed. Understanding these interactions at a detailed level is crucial for deciphering the compound's mechanisms of action and identifying the key proteins or pathways it modulates to exert its biological effects. Techniques such as molecular docking and network pharmacology, which have been applied to study active compounds from Rehmannia glutinosa and their interactions with targets like AKT1 and NOS3 in the context of blood deficiency syndrome, could be valuable in predicting and validating Rehmannic acid's targets nih.govmdpi.com. Further experimental validation using techniques like pull-down assays and reporter gene assays will be necessary to confirm these predicted interactions.
Exploration of Novel Synthetic Pathways and Advanced Derivatization
Exploring novel synthetic pathways for Rehmannic acid and developing advanced derivatization strategies are important for overcoming potential limitations related to its natural abundance and for creating analogs with improved potency, specificity, or pharmacokinetic properties. The synthesis of pentacyclic triterpenoid (B12794562) congeners with modified functionalities, such as the introduction of a hydroxyl group, has shown promise in enhancing antitumour activity and reducing the required dose, potentially linked to the deregulation of molecular targets . Future research could focus on designing and synthesizing a wider range of Rehmannic acid derivatives by modifying different parts of its pentacyclic structure. This could involve exploring various chemical reactions and catalysts to achieve targeted modifications. Advanced derivatization techniques could also aim to improve the compound's solubility, stability, and bioavailability, which are critical factors for its therapeutic application.
Integration of Multi-Omics Data for Systems-Level Understanding
Integrating multi-omics data is a promising avenue to gain a systems-level understanding of Rehmannic acid's effects. Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems by analyzing data from multiple molecular layers simultaneously nih.govfrontiersin.orgnih.gov. Given the complex nature of traditional Chinese medicine compounds and their multi-target effects, multi-omics strategies are increasingly being applied to elucidate their mechanisms of action nih.govresearchgate.net. Applying this approach to Rehmannic acid research could involve studying changes in gene expression, protein profiles, and metabolite levels in response to Rehmannic acid treatment in various biological models. Integrating these diverse datasets through bioinformatics and systems biology approaches can help to identify the interconnected pathways and networks influenced by Rehmannic acid, providing a holistic understanding of its biological effects frontiersin.orgnih.gov. This can reveal subtle changes and interactions that might not be apparent from single-omics studies.
Development of Innovative In Vitro and Complex In Vivo Research Models
The development and utilization of innovative in vitro and more complex in vivo research models are essential for accurately evaluating Rehmannic acid's therapeutic potential and understanding its effects in relevant biological contexts. While in vitro studies have demonstrated Rehmannic acid's antioxidant activity, and some in vivo experiments have explored its effects on glucose metabolism and bile secretion medchemexpress.com, more sophisticated models are needed. Future research could employ advanced in vitro models such as 3D cell cultures, organoids, and microfluidic systems that better mimic the physiological environment of specific tissues and organs. In vivo studies should move towards more complex animal models that recapitulate human disease conditions more accurately. This could include genetically modified animal models or models with induced pathologies relevant to the potential therapeutic applications of Rehmannic acid. Such models would provide more reliable data on the compound's efficacy, pharmacokinetics, and potential off-target effects in a living system.
Investigation of Synergistic and Antagonistic Interactions with Other Bioactive Compounds
Compound Information
| Compound Name | PubChem CID |
| Rehmannic acid | 6436598 |
Interactive Data Table Example (Illustrative - requires specific data from future research)
Q & A
Q. Which in vitro models are most suitable for preliminary screening of Rehmannic acid’s bioactivity?
- Methodological Answer : NF-κB inhibition assays (e.g., luciferase reporter systems) are widely used, with Rehmannic acid showing a Pa score of 0.677 and Pi score of 0.003 in predictive models . Pair these with cytotoxicity assays (e.g., MTT) to differentiate specific activity from general cell death. Use positive controls like Boswellic acid for comparative analysis .
Advanced Research Questions
Q. How can researchers reconcile contradictory bioactivity data for Rehmannic acid across studies?
- Methodological Answer : Contradictions may arise from variations in compound purity, assay conditions (e.g., cell lines, incubation times), or statistical thresholds. Conduct meta-analyses with standardized effect sizes (e.g., Cohen’s d) and sensitivity testing. For example, NF-κB inhibition discrepancies could stem from differences in IKKβ isoform specificity or upstream signaling crosstalk .
Q. What are the key challenges in elucidating Rehmannic acid’s mechanism of action in complex biological systems?
- Methodological Answer : Its polypharmacology (e.g., triterpenoid structure interacting with multiple targets) requires multi-omics approaches:
- Transcriptomics : RNA-seq to identify downstream pathways.
- Proteomics : SILAC labeling to track protein interaction networks.
- Metabolomics : LC-MS/MS to map metabolic shifts.
Cross-validate findings with knock-out models or CRISPR interference to isolate primary targets .
Q. What experimental design considerations are critical for ensuring reproducibility in Rehmannic acid studies?
- Methodological Answer :
- Standardization : Use the metric system for concentrations (e.g., μM, not ambiguous "low/high" doses) and report instrument precision (e.g., ±0.1 mg accuracy) .
- Blinding : Implement double-blinding in animal studies to reduce bias.
- Replication : Include ≥3 biological replicates and pre-register protocols to avoid post hoc adjustments .
Data Analysis & Interpretation
Q. How should researchers statistically analyze Rehmannic acid’s dose-response relationships?
- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report IC50/EC50 values with 95% confidence intervals. For significance, use ANOVA followed by Tukey’s post hoc test, specifying p-value thresholds (p < 0.05) .
Q. What strategies are effective for contextualizing Rehmannic acid’s bioactivity within existing literature?
- Methodological Answer : Perform systematic reviews using PRISMA guidelines. Tabulate comparative data (e.g., Table 1 in for NF-κB inhibitors) and highlight methodological divergences (e.g., assay sensitivity, compound sources). Use funnel plots to detect publication bias .
Contradiction & Knowledge Gaps
Q. How can researchers address gaps in understanding Rehmannic acid’s pharmacokinetics?
- Methodological Answer : Employ in silico ADMET prediction tools (e.g., SwissADME) to model absorption and metabolism. Validate with in vivo PK studies in rodent models, measuring plasma half-life (t1/2) and bioavailability. Cross-reference with phytochemical databases for structural analogs .
Q. What unresolved debates exist regarding Rehmannic acid’s structural-activity relationships?
- Methodological Answer : Debate centers on the role of acetylated vs. free hydroxyl groups in triterpenoid bioactivity. Use SAR studies with synthetic derivatives (e.g., 3β-acetoxy analogs) to test hypotheses. Compare docking scores (AutoDock Vina) against NF-κB subunits to identify critical moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
